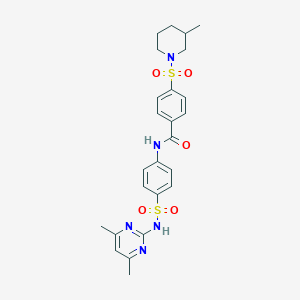

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C25H29N5O5S2 and its molecular weight is 543.66. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex compound that belongs to the class of sulfonamides, known for their antibacterial properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O4S2, with a molecular weight of 480.57 g/mol. The structure includes a pyrimidine ring, a sulfonamide group, and an amide linkage, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N4O4S2 |

| Molecular Weight | 480.57 g/mol |

| CAS Number | 587841-73-4 |

| Drug Class | Antibacterial |

Sulfonamides are primarily known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. The compound's mechanism involves:

- Inhibition of Dihydropteroate Synthase : By mimicking para-aminobenzoic acid (PABA), the compound inhibits this enzyme, crucial for folate synthesis in bacteria.

- Antimicrobial Activity : The compound exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown:

- Minimum Inhibitory Concentrations (MIC) : The compound exhibits MIC values ranging from 0.5 to 16 µg/mL against various bacterial strains.

Case Studies

- Study on Efficacy Against Resistant Strains : A study conducted by Khan et al. (2010) demonstrated that this compound effectively inhibited growth in methicillin-resistant Staphylococcus aureus (MRSA) strains, showcasing its potential in treating resistant infections .

- In Vivo Studies : Animal model studies reported that administration of the compound significantly reduced bacterial load in infected tissues compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is highly dependent on their structural features. Modifications in the substituents on the pyrimidine ring and the sulfonamide group can enhance or diminish activity:

- Pyrimidine Substituents : Variations in the 4,6-dimethylpyrimidine moiety can alter binding affinity to the target enzyme.

- Sulfonamide Linkage : The presence of different piperidine derivatives has been shown to affect the lipophilicity and permeability of the compound across bacterial membranes.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C20H20N4O3S

- Molecular Weight : 396.46 g/mol

- CAS Number : 313261-56-2

This compound features a pyrimidine moiety linked to a sulfonamide group, which is known for its antimicrobial properties. The presence of the piperidine ring further enhances its pharmacological profile.

Antimicrobial Activity

Sulfonamide compounds are well-documented for their antibacterial properties. The incorporation of the 4,6-dimethylpyrimidine moiety may enhance the compound's efficacy against various bacterial strains. Studies have indicated that similar compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for antibiotic development .

Anticancer Properties

Research has identified sulfonamide derivatives as potential anticancer agents. The specific structural features of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide may allow it to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .

Anti-inflammatory Effects

Compounds containing sulfonamide groups have demonstrated anti-inflammatory activities in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, suggesting that this compound could be explored for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic pathway includes:

- Formation of the pyrimidine sulfonamide.

- Coupling with phenolic derivatives.

- Introduction of the piperidine sulfonyl group.

This method allows for the modification of various functional groups to enhance biological activity or solubility.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

- Antibacterial Screening : A study demonstrated that derivatives with sulfonamide groups exhibited significant antibacterial activity against resistant strains of bacteria .

- Anticancer Evaluation : In vitro assays have shown that certain analogs can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Anti-inflammatory Research : Experimental models have indicated that these compounds can significantly reduce inflammation markers in vivo, pointing towards their therapeutic use in chronic inflammatory conditions .

Properties

IUPAC Name |

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O5S2/c1-17-5-4-14-30(16-17)37(34,35)23-10-6-20(7-11-23)24(31)28-21-8-12-22(13-9-21)36(32,33)29-25-26-18(2)15-19(3)27-25/h6-13,15,17H,4-5,14,16H2,1-3H3,(H,28,31)(H,26,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYDABQKFYDLPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.